molecular formula C18H22N4O4S B3004063 4-(4-((3-methyl-6-oxopyridazin-1(6H)-yl)methyl)piperidine-1-carbonyl)benzenesulfonamide CAS No. 2309570-72-5

4-(4-((3-methyl-6-oxopyridazin-1(6H)-yl)methyl)piperidine-1-carbonyl)benzenesulfonamide

Cat. No. B3004063
CAS RN: 2309570-72-5
M. Wt: 390.46
InChI Key: VNABRZNFWIZHNC-UHFFFAOYSA-N
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Description

The compound "4-(4-((3-methyl-6-oxopyridazin-1(6H)-yl)methyl)piperidine-1-carbonyl)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. Benzenesulfonamides have been extensively studied due to their role as inhibitors of carbonic anhydrases, enzymes that are involved in various physiological processes such as respiration, acid-base balance, and the formation of aqueous humor and cerebrospinal fluid .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the condensation of sulfonamides with various heterocyclic and aromatic compounds. For instance, substituted pyrrolidines and piperidines have been synthesized using superacid HF/SbF5 chemistry, indicating the use of strong acids and fluorinating agents in the synthesis process . Another approach includes the condensation of pyridine-4-carboxaldehyde and sulfadiazine, followed by characterization with spectroscopic methods such as FTIR, 1H NMR, and UV-Visible spectroscopy . These methods suggest that the synthesis of the compound would likely involve similar techniques, possibly incorporating a piperidine moiety and a pyridazinyl group into the benzenesulfonamide framework.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often elucidated using spectroscopic techniques and, in some cases, X-ray crystallography. For example, the crystal structure of a related compound was determined, revealing π–π interactions and hydrogen-bonding interactions that form a three-dimensional network . The molecular structure of the compound would likely exhibit similar interactions, contributing to its stability and potential biological activity.

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions, including reactions with nucleophiles such as morpholine, ammonia, and piperidine . These reactions can lead to the formation of ureido benzenesulfonamides with triazinyl moieties, which have shown potent inhibition of carbonic anhydrase isoforms. The compound may also be amenable to such reactions, potentially enhancing its activity as a carbonic anhydrase inhibitor.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives can be predicted using computational methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) . These properties include absorption spectra, NMR chemical shifts, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. The compound would likely have similar properties, which could be computationally predicted and experimentally verified. Additionally, the antimicrobial activity of some benzenesulfonamide derivatives has been studied, indicating that the compound may also possess such activities .

properties

IUPAC Name

4-[4-[(3-methyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-13-2-7-17(23)22(20-13)12-14-8-10-21(11-9-14)18(24)15-3-5-16(6-4-15)27(19,25)26/h2-7,14H,8-12H2,1H3,(H2,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNABRZNFWIZHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-((3-methyl-6-oxopyridazin-1(6H)-yl)methyl)piperidine-1-carbonyl)benzenesulfonamide

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